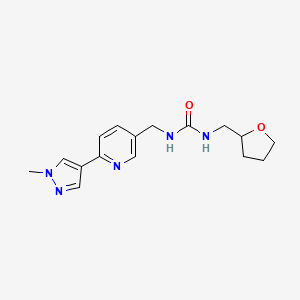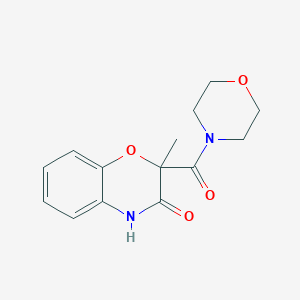
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide, also known as CTTH-4, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide is still being studied, but it is thought to involve the inhibition of several key signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activity of several enzymes, including protein kinases and phosphatases, which play important roles in these signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of inflammation. These effects make this compound a promising candidate for further research in several areas.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide is its ability to inhibit the growth of several types of cancer cells, making it a promising candidate for further research in cancer treatment. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide, including:
1. Further studies on the mechanism of action of this compound, to better understand its effects on cell growth and survival.
2. Studies on the potential use of this compound in combination with other drugs or therapies, to enhance its therapeutic effects.
3. Studies on the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
4. Development of new methods for synthesizing this compound, to improve its solubility and make it easier to work with in lab experiments.
5. Studies on the potential use of this compound as a diagnostic tool, to detect cancer cells or other disease markers.
Synthesemethoden
The synthesis of N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-bromo-4-methoxyacetophenone with thiourea to form 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. This compound is then reacted with N-(1-cyano-2-phenylethyl)amine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-17-9-7-15(8-10-17)20-22-13-18(26-20)19(24)23-16(12-21)11-14-5-3-2-4-6-14/h2-10,13,16H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTFDJVZOLLSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)NC(CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2675101.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2675103.png)


![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide](/img/structure/B2675106.png)

![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2675110.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2675112.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2675115.png)


